molecular formula C20H22F3N3O2S B11473832 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11473832
M. Wt: 425.5 g/mol
InChI Key: KASXVUSPLHBTSV-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. The initial steps often include the preparation of the aromatic and heterocyclic precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethoxybenzene, trifluoromethylbenzene, and triazinane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22F3N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C20H22F3N3O2S/c1-27-17-7-6-14(10-18(17)28-2)8-9-25-12-24-19(29)26(13-25)16-5-3-4-15(11-16)20(21,22)23/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,24,29)

InChI Key

KASXVUSPLHBTSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=S)N(C2)C3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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